Dihydro-2H-pyran-3(4H)-one

Description

The exact mass of the compound Dihydro-2H-pyran-3(4H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dihydro-2H-pyran-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydro-2H-pyran-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

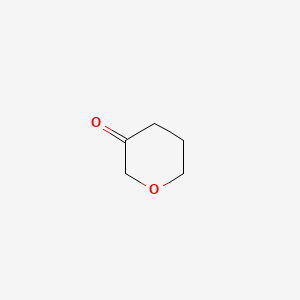

Structure

3D Structure

Properties

IUPAC Name |

oxan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUUZIAJVSGYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178015 | |

| Record name | 2H-Pyran-3(4H)-one, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23462-75-1 | |

| Record name | 2H-Pyran-3(4H)-one, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-3(4H)-one, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-2H-pyran-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Dihydro-2H-pyran-3(4H)-one

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Introduction: Dihydro-2H-pyran-3(4H)-one is a saturated oxygen-containing heterocycle that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structural motif is a key component in the synthesis of a wide range of biologically active molecules.[1] This technical guide provides a comprehensive overview of its core properties, spectroscopic data, synthesis protocols, and applications, tailored for professionals in research and development.

Core Chemical & Physical Properties

Dihydro-2H-pyran-3(4H)-one is typically a clear liquid or a low-melting solid at room temperature.[2] The fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 23462-75-1 | [2][3] |

| Molecular Formula | C₅H₈O₂ | [2][3] |

| Molecular Weight | 100.12 g/mol | [2][3] |

| IUPAC Name | oxan-3-one | [3] |

| Synonyms | Tetrahydropyran-3-one, 3-Tetrahydropyranone | [3][4] |

| Appearance | Clear liquid | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Boiling Point | 176.0 ± 33.0 °C at 760 mmHg | [5] |

| Flash Point | 70.4 ± 18.9 °C | [5] |

| Water Solubility | Log10WS: -0.18 (Calculated) | [4] |

| Octanol/Water Partition Coeff. | logPoct/wat: 0.366 (Calculated) | [4] |

Spectroscopic Data

The structural characterization of Dihydro-2H-pyran-3(4H)-one is well-defined by various spectroscopic techniques. The ¹H NMR and ¹³C NMR data provide a clear fingerprint of the molecule, while mass spectrometry confirms its molecular weight.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Reference |

| 3.94 | s | - | H-2 | CDCl₃ | [1] |

| 3.77 | t | 5.2 | H-6 | CDCl₃ | [1] |

| 2.45 | t | 6.8 | H-4 | CDCl₃ | [1] |

| 2.02 | quint | 6.0 | H-5 | CDCl₃ | [1] |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |

| 207.5 | C-3 (C=O) | CDCl₃ | [1] |

| 74.5 | C-2 | CDCl₃ | [1] |

| 65.9 | C-6 | CDCl₃ | [1] |

| 37.4 | C-4 | CDCl₃ | [1] |

| 24.8 | C-5 | CDCl₃ | [1] |

Table 4: Mass Spectrometry Data

| m/z | Ion | Ionization Method | Reference |

| 100 | [M]⁺ | Electron Ionization (EI) | [1] |

| 71 | [M - CHO]⁺ | Electron Ionization (EI) | [1] |

| 42 | [C₂H₂O]⁺ | Electron Ionization (EI) | [1] |

Synthesis and Reactivity

A practical and scalable four-step synthesis for Dihydro-2H-pyran-3(4H)-one starting from the readily available α-ketoglutaric acid has been reported, achieving an overall yield of 31%.[6][7][8] This method is suitable for multigram preparation as it relies on distillation for purification in all steps.[9]

Experimental Protocol: Synthesis from α-Ketoglutaric Acid[10]

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate (5)

-

Dissolve α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (B129727) (1.2 L).

-

Add sulfuric acid (25 mL) to the solution.

-

Reflux the reaction mixture with stirring for 15-20 hours.

-

After cooling, carefully add saturated aqueous NaHCO₃ until gas evolution ceases.

-

Evaporate the mixture in vacuo and extract the residue with EtOAc (3x200 mL).

-

The crude product is purified by vacuum distillation to yield the diester (5) as a colorless oil (Yield: 90%).[9]

Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol (6)

-

To a suspension of LiAlH₄ (73 g) in dry THF (1.4 L), add a solution of diester (5) (205 g, 0.93 mol) in dry THF (450 mL) dropwise with effective stirring.

-

Process the reaction mixture to isolate the product.

-

Purify the crude product by vacuum distillation to yield the diol (6) as a colorless oil (Yield: 74%).[9]

Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran (7)

-

Dissolve the diol (6) (96.8 g, 0.590 mol) in absolute THF (450 mL).

-

The pyran ring is closed via mesylation of the corresponding dianion.[9]

-

Purify the residue by vacuum distillation to yield the tetrahydropyran (B127337) derivative (7) as a colorless liquid (Yield: 47%).[9]

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one (1)

-

Dissolve the ketal (7) (23.5 g, 0.161 mol) in dry CH₂Cl₂ (80 mL).

-

Add this solution to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (B109758) (40 mL).

-

Stir the resulting mixture overnight and then evaporate in vacuo.

-

Triturate the residue with saturated aqueous NaHCO₃ (100 mL) and extract with CH₂Cl₂ (3x100 mL).

-

Dry the combined extracts over Na₂SO₄, evaporate, and distill in vacuo to yield the final product (1) as a colorless liquid (Yield: 99%).[9]

Applications in Research and Development

The utility of Dihydro-2H-pyran-3(4H)-one stems from its role as a key intermediate in the synthesis of more complex molecules across various industries.[2]

-

Pharmaceutical Development: This compound is a crucial precursor for a range of pharmaceuticals.[2] It has been utilized in the synthesis of α-amino acids, histamine (B1213489) H₃ receptor antagonists, modulators of the AMPA receptor, and inhibitors for thrombin and 5-lipoxygenase.[1][9]

-

Polymer Chemistry: It serves as a building block in the production of certain polymers.

-

Agrochemicals: The pyran scaffold is incorporated into various agrochemical formulations.[2]

-

Flavor and Fragrance: Its structural properties are leveraged in the creation of unique flavoring agents and fragrances.[2]

Safety and Handling

Proper handling of Dihydro-2H-pyran-3(4H)-one is essential in a laboratory and industrial setting. The compound is associated with several hazard classifications.

Table 5: GHS Hazard Information

| Hazard Class | Code | Description | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [10] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [10] |

| Flammable Liquids | H225 / H226 | Highly flammable liquid and vapor | [3][10] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a chemical fume hood with appropriate exhaust ventilation.[5][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and protective laboratory clothing.[5][12]

-

Handling: Avoid contact with skin and eyes.[11] Wash thoroughly after handling.[5] Keep away from heat, sparks, open flames, and other ignition sources.[10][12]

-

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and sealed in a dry environment, preferably at 0-8 °C.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2H-Pyran-3(4H)-one, dihydro- | C5H8O2 | CID 90109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2H-Pyran-3(4H)-one, dihydro- (CAS 23462-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Dihydro-2H-pyran-3(4H)-one | CAS#:23462-75-1 | Chemsrc [chemsrc.com]

- 6. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. lobachemie.com [lobachemie.com]

- 11. lookchem.com [lookchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one

Introduction

Dihydro-2H-pyran-3(4H)-one, a saturated oxygen heterocycle, is a significant and versatile building block in the fields of medicinal chemistry and drug discovery.[1][2] Its conformationally restricted structure and the presence of a reactive ketone functionality make it an ideal starting material for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, spectroscopic profile, synthesis, and applications, tailored for professionals in chemical research and development. The utility of this compound has been demonstrated in the synthesis of various biologically active molecules, including α-amino acids, histamine (B1213489) H3 receptor antagonists, and thrombin inhibitors.[1][2]

Chemical Identity and Properties

Dihydro-2H-pyran-3(4H)-one is a cyclic ketone with a six-membered ring containing an oxygen atom. Its fundamental properties are summarized below.

Structure:

Caption: Synthetic pathway for Dihydro-2H-pyran-3(4H)-one.

Detailed Experimental Protocols

The following protocols are based on the synthetic scheme reported in the literature. [1][2] Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate

-

To a solution of dimethyl 2-oxopentanedioate (derived from α-ketoglutaric acid) in absolute methanol, add trimethyl orthoformate.

-

Carefully add a catalytic amount of sulfuric acid to the mixture.

-

Stir the reaction mixture, typically at room temperature, until the reaction is complete (monitored by TLC or GC).

-

Process the reaction mixture through an appropriate workup procedure, which usually involves neutralization, extraction with an organic solvent, and purification by distillation under reduced pressure to yield the diester product.

Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol (B2587225)

-

Prepare a suspension of a reducing agent, such as Lithium aluminum hydride (LiAlH₄), in a suitable anhydrous solvent (e.g., THF) in a reaction vessel under an inert atmosphere.

-

Slowly add a solution of dimethyl 2,2-dimethoxypentanedioate in the same solvent to the suspension, maintaining a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the mixture to stir until the reduction is complete.

-

Quench the reaction carefully, followed by an aqueous workup to isolate the crude diol.

-

Purify the product, typically by vacuum distillation, to obtain the pure 2,2-dimethoxypentane-1,5-diol.

Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran

-

Dissolve the 2,2-dimethoxypentane-1,5-diol in an anhydrous solvent like THF.

-

Treat the solution with a base to form the corresponding dianion.

-

Add a mesylating agent to convert the diol into a dimesylate intermediate.

-

The dimesylate undergoes intramolecular cyclization to form the pyran ring.

-

Isolate the crude product and purify by vacuum distillation.

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one

-

Dissolve the 3,3-dimethoxytetrahydro-2H-pyran in a dry solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Add this solution to a solution of trifluoroacetic acid (TFA) in dry dichloromethane.

-

Stir the resulting mixture overnight to ensure complete hydrolysis of the ketal.

-

Evaporate the solvent in vacuo.

-

Triturate the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane.

-

Dry the combined organic extracts over sodium sulfate (B86663) (Na₂SO₄), evaporate the solvent, and distill the residue under vacuum to yield the final product, Dihydro-2H-pyran-3(4H)-one.

Applications in Drug Development

The unique structural features of Dihydro-2H-pyran-3(4H)-one make it a valuable precursor in the synthesis of more complex molecules with therapeutic potential. Its applications include:

-

Synthesis of Novel Amino Acids: The ketone functionality can be elaborated to introduce nitrogen-containing groups, leading to the formation of non-proteinogenic α-amino acids, which are crucial components of peptidomimetics and other pharmaceuticals. [1][2]* Development of Receptor Antagonists: It has been utilized as a key intermediate in the synthesis of potent and selective histamine H₃ receptor antagonists, which have potential applications in treating neurological disorders. [1][2]* Enzyme Inhibitors: The tetrahydropyran (B127337) scaffold is present in various enzyme inhibitors. Dihydro-2H-pyran-3(4H)-one has served as a starting point for the development of thrombin inhibitors for anticoagulant therapies and 5-lipoxygenase inhibitors for treating inflammation. [1][2]* BACE Inhibitors: The compound is also used in the preparation of tetrahydropyran-2-yl chromans, which are highly selective inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. [3]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Dihydro-2H-pyran-3(4H)-one has the following hazard statements:

-

H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydro-2H-pyran-3(4H)-one, a versatile saturated oxygen heterocycle. Its importance as a building block in the synthesis of various biologically active molecules necessitates a thorough understanding of its structural characterization through modern spectroscopic techniques. This document presents key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Dihydro-2H-pyran-3(4H)-one, providing a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.94 | s | - | H-2 |

| 3.77 | t | 5.2 | H-6 |

| 2.45 | t | 6.8 | H-4 |

| 2.02 | quint | 6.0 | H-5 |

| Solvent: CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 207.5 | C-3 (C=O) |

| 74.5 | C-2 |

| 65.9 | C-6 |

| 37.4 | C-4 |

| 24.8 | C-5 |

| Solvent: CDCl₃ |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Dihydro-2H-pyran-3(4H)-one [1][2]

| m/z | Ion | Ionization Method |

| 100 | [M]⁺ | Electron Ionization (EI) |

| 71 | [M - CHO]⁺ | Electron Ionization (EI) |

| 42 | [C₂H₂O]⁺ | Electron Ionization (EI) |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for Dihydro-2H-pyran-3(4H)-one

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Ketone (C=O) | Stretch | ~1715 | Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1150 | Strong |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Dihydro-2H-pyran-3(4H)-one

A practical synthetic route starting from α-ketoglutaric acid has been reported.[2] The overall process involves four steps:

-

Ketal Ester Formation: α-Ketoglutaric acid is converted to dimethyl 2,2-dimethoxypentanedioate. This is achieved by reacting it with trimethyl orthoformate and sulfuric acid in absolute methanol.[2]

-

Reduction: The resulting ketal ester is reduced using a strong reducing agent like Lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as dry tetrahydrofuran (B95107) (THF) to yield 2,2-dimethoxypentane-1,5-diol.[2]

-

Cyclization: The diol undergoes cyclization. This can be achieved by converting the diol to a dimesylate followed by intramolecular cyclization to furnish 3,3-dimethoxytetrahydro-2H-pyran.[2]

-

Hydrolysis: The final step is the acidic hydrolysis of the 3,3-dimethoxytetrahydro-2H-pyran to yield the target compound, Dihydro-2H-pyran-3(4H)-one.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 500 MHz for proton and 125 MHz for carbon-13.[2] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) downfield from an internal tetramethylsilane (B1202638) (TMS) standard.[2]

Mass Spectrometry (MS): Mass spectra were recorded using an Agilent 5890 Series II 5972 GCMS instrument with electron impact ionization (EI).[2]

Infrared (IR) Spectroscopy: IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A background spectrum of the clean ATR crystal is first recorded. A small amount of the liquid sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio over a spectral range of 4000 cm⁻¹ to 400 cm⁻¹.[3]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-3(4H)-one from 3-Hydroxytetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dihydro-2H-pyran-3(4H)-one via the oxidation of 3-hydroxytetrahydropyran. Dihydro-2H-pyran-3(4H)-one is a valuable heterocyclic ketone building block in medicinal chemistry and drug development. This document details and compares three prominent oxidation methodologies: TEMPO-mediated oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. For each method, this guide presents detailed experimental protocols, discusses the reaction mechanisms, and summarizes key quantitative data to aid researchers in selecting the most suitable synthetic route for their applications.

Introduction

Dihydro-2H-pyran-3(4H)-one, a saturated six-membered heterocyclic ketone, is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural features allow for diverse chemical modifications, making it a valuable scaffold in the development of novel therapeutics. The most direct and common synthetic route to this compound is the oxidation of the corresponding secondary alcohol, 3-hydroxytetrahydropyran. The selection of the appropriate oxidation method is critical to ensure high yield, purity, and compatibility with other functional groups. This guide provides a detailed examination of three widely used oxidation protocols for this transformation.

Oxidation Methodologies and Experimental Protocols

The synthesis of Dihydro-2H-pyran-3(4H)-one from 3-hydroxytetrahydropyran is achieved through the oxidation of a secondary alcohol to a ketone. This section outlines the experimental protocols for three common and effective methods: TEMPO-mediated oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation.

TEMPO-Mediated Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl (B88944) radical that, in the presence of a co-oxidant, catalyzes the selective oxidation of alcohols. This method is known for its mild reaction conditions and high selectivity.

Experimental Protocol:

A general procedure for the synthesis of Dihydro-2H-pyran-3(4H)-one using a TEMPO-catalyzed oxidation is as follows[1]:

-

Dissolve 3-hydroxytetrahydropyran (300 g, 2.9 mol) in dichloromethane (B109758) (3,000 g).

-

To this solution, add sodium acetate (B1210297) (287 g, 3.5 mol) and TEMPO (6 g).

-

Add sodium dichloroisocyanurate (374 g, 1.7 mol) in batches at 25 °C.

-

Maintain the reaction temperature at 25 °C for a continuous period of 2 hours.

-

After the reaction is complete, filter the mixture.

-

Dry the organic phase with anhydrous sodium sulfate (B86663) (200 g).

-

Filter the mixture again and concentrate it under reduced pressure using a rotary evaporator.

-

Distill the crude product to collect the fraction with an oil bath temperature of 120 °C and a top temperature of 90 °C to yield the final product as a colorless oily liquid.[1]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base such as triethylamine (B128534). This method is highly effective for the oxidation of a wide range of primary and secondary alcohols under mild, low-temperature conditions.[2][3][4]

Experimental Protocol:

A general procedure for the Swern oxidation of a secondary alcohol is as follows:

-

In a round-bottom flask, dissolve oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) and cool the solution to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (2.7 equivalents) in DCM, maintaining the temperature at -78 °C.

-

After stirring for 5 minutes, add a solution of 3-hydroxytetrahydropyran (1.0 equivalent) in DCM dropwise over 5 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the ketone.

Note: While a general protocol is provided, one study noted a "poor yield" when attempting the Swern oxidation to synthesize a similar pyran carboxaldehyde, suggesting that optimization may be required for this specific substrate.[5]

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a milder chromium-based oxidizing agent that can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[6][7] The reaction is typically carried out in dichloromethane (DCM).[8] To mitigate the acidity of PCC and prevent side reactions with acid-labile compounds, buffers such as sodium acetate can be used.[8] The work-up can be simplified by the addition of an adsorbent like Celite or powdered molecular sieves, which will adsorb the chromium byproducts.[8]

Experimental Protocol:

A general procedure for the PCC oxidation of a secondary alcohol is as follows[9]:

-

Suspend Pyridinium chlorochromate (1.2 equivalents) and Celite in dichloromethane (5 volumes) in a round-bottom flask and cool to 0 °C.

-

To the stirred suspension, add a solution of 3-hydroxytetrahydropyran (1 equivalent) in dichloromethane (5 volumes).

-

Allow the reaction to stir at room temperature for 2 to 4 hours, monitoring the progress by TLC. A brown, tar-like material will precipitate as the reaction proceeds.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by flash chromatography.

Note: In one instance, the PCC oxidation of a similar (R)-3,4-dihydro-2H-pyran-2-methanol did not yield the desired aldehyde product, indicating that this method may not be universally applicable for all pyranol substrates.[5]

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key quantitative and qualitative data for the different oxidation methods for the synthesis of Dihydro-2H-pyran-3(4H)-one from 3-hydroxytetrahydropyran.

| Parameter | TEMPO-Mediated Oxidation | Swern Oxidation | PCC Oxidation |

| Co-oxidant/Activator | Sodium dichloroisocyanurate | Oxalyl Chloride | - |

| Solvent | Dichloromethane | Dichloromethane | Dichloromethane |

| Temperature | 25 °C | -78 °C to Room Temp. | 0 °C to Room Temp. |

| Reaction Time | 2 hours | ~1-2 hours | 2-4 hours |

| Yield | 83%[1] | "Poor yield" reported for a similar substrate[5] | No product reported for a similar substrate[5] |

| Purity | 99%[1] | Requires chromatographic purification | Requires chromatographic purification |

| Key Considerations | Mild conditions, high yield and purity reported. | Requires cryogenic temperatures; malodorous byproducts. | Toxic chromium reagent; potential for low yield. |

Signaling Pathways and Experimental Workflows

Visual representations of the reaction pathway and a generalized experimental workflow are provided below to further clarify the synthetic process.

Caption: Chemical reaction pathway for the synthesis of Dihydro-2H-pyran-3(4H)-one.

References

- 1. 2H-PYRAN-3(4H)-ONE, DIHYDRO- | 23462-75-1 [chemicalbook.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 9. organic-synthesis.com [organic-synthesis.com]

The Synthetic Versatility of Dihydro-2H-pyran-3(4H)-one: A Technical Guide to its Core Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2H-pyran-3(4H)-one, a saturated oxygen-containing heterocycle, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a conformationally restricted tetrahydropyran (B127337) ring with a reactive ketone functionality, make it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the core reaction mechanisms of dihydro-2H-pyran-3(4H)-one, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in the fields of medicinal chemistry and drug development. The strategic application of this scaffold has led to the synthesis of numerous biologically active compounds, including α-amino acids, histamine (B1213489) H3 receptor antagonists, and thrombin inhibitors.[1][2] This guide will serve as a comprehensive resource for unlocking the full synthetic potential of this important heterocyclic ketone.

Synthesis of Dihydro-2H-pyran-3(4H)-one

A practical and scalable synthesis of dihydro-2H-pyran-3(4H)-one has been reported commencing from the readily available α-ketoglutaric acid.[3][4][5][6] The overall four-step process provides the target compound in a 31% overall yield.[3][4][5][6]

Synthetic Workflow

References

Dihydro-2H-pyran-3(4H)-one: A Technical Guide to Chemical Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-2H-pyran-3(4H)-one is a versatile saturated oxygen-containing heterocycle that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a ketone and a cyclic ether, offer a range of possibilities for synthetic transformations. This in-depth technical guide provides a comprehensive overview of the chemical reactivity and stability of Dihydro-2H-pyran-3(4H)-one, including detailed experimental protocols for its synthesis and key reactions. The information is presented to aid researchers, scientists, and drug development professionals in the effective utilization of this compound in the synthesis of novel molecules with potential therapeutic applications, such as α-amino acids, histamine (B1213489) H3 receptor antagonists, and thrombin inhibitors.[1][2]

Physicochemical Properties and Spectroscopic Data

Dihydro-2H-pyran-3(4H)-one is a colorless liquid with a molecular weight of 100.12 g/mol .[1] A summary of its key physicochemical properties and spectroscopic data is presented below.

Table 1: Physicochemical Properties of Dihydro-2H-pyran-3(4H)-one

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 39–40 °C / 3 mmHg | [1] |

Table 2: Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 3.94 (s, 2H), 3.77 (t, J=5.2 Hz, 2H), 2.45 (t, J=6.8 Hz, 2H), 2.02 (quint, J=6.0 Hz, 2H) | [1][2] |

| ¹³C NMR (CDCl₃) | δ 207.5 (C=O), 74.5, 65.9, 37.4, 24.8 | [1][2] |

| Mass Spec. (EI) | m/z 100 (M+), 71, 42 | [1][2] |

Synthesis of Dihydro-2H-pyran-3(4H)-one

A practical and scalable synthetic route to Dihydro-2H-pyran-3(4H)-one commences from the readily available α-ketoglutaric acid, proceeding in four steps with an overall yield of 31%.[1][3][4] This method is suitable for multigram preparation, and purification at each step is achieved by distillation.[1]

Figure 1: Synthetic pathway for Dihydro-2H-pyran-3(4H)-one starting from α-ketoglutaric acid.

Experimental Protocol for Synthesis

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate To a solution of α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (B129727) (1.2 L), sulfuric acid (25 mL) is added. The reaction mixture is refluxed with stirring for 15–20 hours. After cooling, saturated aqueous NaHCO₃ is added carefully until gas evolution ceases. The mixture is evaporated in vacuo, and the residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over MgSO₄, and evaporated. The crude product is distilled in vacuo to yield Dimethyl 2,2-dimethoxypentanedioate as a colorless oil (205 g, 90% yield).[1]

Step 2: Synthesis of 2,2-Dimethoxypentane-1,5-diol To a suspension of LiAlH₄ (73 g) in dry THF (1.4 L), a solution of Dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry THF (450 mL) is added dropwise with effective stirring. The reaction mixture is refluxed for an additional 2 hours and then cooled. 10% aqueous KOH (90 mL) is added dropwise, followed by water (140 mL). The mixture is refluxed for 30 minutes, cooled, and filtered. The precipitate is washed with hot THF. The combined filtrates are evaporated, and the residue is dissolved in dichloromethane (B109758), dried over Na₂SO₄, and evaporated. The crude product is distilled in vacuo to give 2,2-Dimethoxypentane-1,5-diol as a colorless oil (114 g, 74% yield).[1]

Step 3: Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran 2,2-Dimethoxypentane-1,5-diol (96.8 g, 0.590 mol) is dissolved in absolute THF (450 mL). The resulting solution is slowly added to a suspension of NaH (47.5 g, 60% in mineral oil) in absolute THF (2.8 L) with effective stirring. The mixture is refluxed for 8 hours and left overnight. A solution of mesyl chloride (69 g, 0.602 mol) in THF (450 mL) is added dropwise at room temperature over 5 hours. The reaction is stirred for an additional 24 hours and then carefully quenched with water. The solvent is removed in vacuo, and the residue is dissolved in CH₂Cl₂ and filtered. The residue is distilled in vacuo to yield 3,3-Dimethoxytetrahydro-2H-pyran as a colorless liquid (40 g, 47% yield).[1]

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one 3,3-Dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) is dissolved in dry CH₂Cl₂ (80 mL). This solution is added to a solution of trifluoroacetic acid (40 mL) in dry CH₂Cl₂ (40 mL). The resulting mixture is stirred overnight and evaporated in vacuo. The residue is triturated with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined extracts are dried over Na₂SO₄, evaporated, and distilled in vacuo to afford Dihydro-2H-pyran-3(4H)-one as a colorless liquid (16 g, 99% yield).[1]

Chemical Reactivity

The reactivity of Dihydro-2H-pyran-3(4H)-one is dictated by the presence of the ketone at the C-3 position and the cyclic ether linkage. The ketone undergoes typical reactions of carbonyl compounds, while the ether linkage is susceptible to cleavage under acidic conditions.

Figure 2: Overview of the key reaction types of Dihydro-2H-pyran-3(4H)-one.

Reduction of the Carbonyl Group

The ketone functionality of Dihydro-2H-pyran-3(4H)-one can be readily reduced to the corresponding secondary alcohol, Tetrahydropyran-3-ol, using standard reducing agents.

Table 3: Reduction of Dihydro-2H-pyran-3(4H)-one

| Reagent | Product | Typical Conditions |

| LiAlH₄ | Tetrahydropyran-3-ol | Anhydrous ether (e.g., THF), followed by aqueous workup.[5][6] |

| NaBH₄ | Tetrahydropyran-3-ol | Protic solvent (e.g., methanol, ethanol).[6] |

Experimental Protocol: Reduction with LiAlH₄ To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, a solution of Dihydro-2H-pyran-3(4H)-one in anhydrous THF is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield Tetrahydropyran-3-ol.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of Dihydro-2H-pyran-3(4H)-one with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding seven-membered lactone (oxepan-3-one).[7][8][9][10] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA To a solution of Dihydro-2H-pyran-3(4H)-one in a suitable solvent like dichloromethane (DCM) at 0 °C, a solution of m-CPBA (1.1 equivalents) in DCM is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and then washed with saturated aqueous NaHCO₃. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford oxepan-3-one.[7]

Carbon-Carbon Bond Forming Reactions

The carbonyl group of Dihydro-2H-pyran-3(4H)-one is a key site for various carbon-carbon bond-forming reactions.

The Wittig reaction allows for the conversion of the ketone to an exocyclic alkene. For instance, reaction with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base would yield 3-methylenetetrahydropyran.

Experimental Protocol: Wittig Olefination To a suspension of methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere, a strong base such as n-butyllithium is added at 0 °C to generate the ylide. A solution of Dihydro-2H-pyran-3(4H)-one in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with ether. The combined organic layers are dried, concentrated, and purified by chromatography to give 3-methylenetetrahydropyran.[11][12]

The addition of Grignard reagents to the carbonyl group provides a route to tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 3-methyltetrahydropyran-3-ol.

Experimental Protocol: Grignard Addition To a solution of Dihydro-2H-pyran-3(4H)-one in anhydrous ether at 0 °C, a solution of the Grignard reagent (e.g., methylmagnesium bromide) in ether is added dropwise. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The product is extracted with ether, and the combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. Purification by column chromatography affords the tertiary alcohol.[13][14]

Under basic or acidic conditions, Dihydro-2H-pyran-3(4H)-one can react with aldehydes or other ketones in an aldol condensation. For example, a base-catalyzed reaction with benzaldehyde (B42025) would lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.[15][16]

Experimental Protocol: Base-Catalyzed Aldol Condensation To a solution of Dihydro-2H-pyran-3(4H)-one and benzaldehyde in ethanol, an aqueous solution of NaOH is added dropwise with stirring at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.[15][17]

Enamine Chemistry

Dihydro-2H-pyran-3(4H)-one can react with secondary amines, such as pyrrolidine, to form an enamine.[18][19][20] Enamines are versatile intermediates that can act as nucleophiles in alkylation and Michael addition reactions.[20]

Experimental Protocol: Enamine Formation A mixture of Dihydro-2H-pyran-3(4H)-one, a secondary amine (e.g., pyrrolidine), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene (B28343) is heated to reflux with a Dean-Stark trap to remove water. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting enamine can be used in subsequent steps without further purification.[19]

Chemical Stability

The stability of Dihydro-2H-pyran-3(4H)-one is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Figure 3: Major degradation pathways for Dihydro-2H-pyran-3(4H)-one.

pH Stability

-

Acidic Conditions: The cyclic ether linkage is susceptible to acid-catalyzed hydrolysis. This process is initiated by protonation of the ether oxygen, followed by ring opening to form a hydroxy aldehyde.[21][22][23] The kinetics of hydrolysis of similar tetrahydropyran (B127337) systems suggest an A-1 mechanism involving the formation of a carbocation intermediate as the rate-limiting step.[22][24]

-

Basic Conditions: The ether linkage is generally stable under basic conditions. However, the ketone functionality can undergo base-catalyzed reactions, such as aldol-type condensations or other rearrangements, particularly under harsh conditions (e.g., strong base, high temperature).[23]

Thermal Stability

Derivatives of dihydropyran can undergo thermal decomposition, and the stability is influenced by substituents on the ring.[25] For long-term storage, it is recommended to keep Dihydro-2H-pyran-3(4H)-one at low temperatures (2-8 °C).[26]

Oxidative Stability

As with many organic molecules, Dihydro-2H-pyran-3(4H)-one is susceptible to oxidation. Forced degradation studies typically employ reagents like hydrogen peroxide to assess oxidative stability.[14]

Photochemical Stability

Saturated cyclic ketones can undergo photochemical reactions upon excitation, primarily through a Norrish Type I cleavage to form a diradical intermediate. This can lead to various products, including unsaturated aldehydes, ketenes, or decarbonylated cyclic hydrocarbons. The quantum yields of these reactions can be influenced by the ring size and substitution pattern.

Forced Degradation Studies

To fully characterize the stability of Dihydro-2H-pyran-3(4H)-one, forced degradation studies under various stress conditions are recommended. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Table 4: General Protocol for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl, heat |

| Base Hydrolysis | 0.1 M NaOH, heat |

| Oxidation | 3% H₂O₂, room temperature |

| Thermal | Elevated temperature (e.g., 60-80 °C) |

| Photolytic | Exposure to UV light |

Storage and Handling

For optimal stability, Dihydro-2H-pyran-3(4H)-one should be stored in a cool, dark, and dry place, preferably at 2-8 °C.[26] It should be kept in a tightly sealed container under an inert atmosphere to prevent oxidation and moisture absorption. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

Dihydro-2H-pyran-3(4H)-one is a valuable and reactive building block with a well-defined synthetic route and a range of potential chemical transformations. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its successful application in the synthesis of complex molecules in the fields of pharmaceutical and materials science. The provided experimental protocols serve as a practical starting point for researchers to explore the rich chemistry of this versatile heterocycle.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgosolver.com [orgosolver.com]

- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. magritek.com [magritek.com]

- 16. d.web.umkc.edu [d.web.umkc.edu]

- 17. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enamine - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. organic chemistry - What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 22. Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. jcsp.org.pk [jcsp.org.pk]

- 25. mdpi.com [mdpi.com]

- 26. 23462-75-1|Dihydro-2H-pyran-3(4H)-one|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dihydro-2H-pyran-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide array of biological activities. This versatile saturated oxygen heterocycle serves as a crucial building block in the development of novel therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs. Its inherent structural features allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of Dihydro-2H-pyran-3(4H)-one derivatives and analogues, with a focus on their potential in drug discovery and development.

Synthesis of Dihydro-2H-pyran-3(4H)-one and its Derivatives

The synthesis of the Dihydro-2H-pyran-3(4H)-one core and its derivatives can be achieved through various synthetic routes. Two common methods for the parent compound include oxidation of 3-hydroxytetrahydropyran and a multi-step synthesis starting from α-ketoglutaric acid.

A practical four-step synthesis of Dihydro-2H-pyran-3(4H)-one commencing from readily available α-ketoglutaric acid has been reported, with an overall yield of 31%.[1][2][3][4][5]

Derivatives of Dihydro-2H-pyran-3(4H)-one are often synthesized through multi-component reactions, which offer an efficient approach to generating molecular diversity. For instance, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives have been synthesized via a one-pot reaction.[1]

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate Derivatives[1]

This protocol describes a general procedure for the synthesis of a series of bioactive dihydropyranopyran derivatives.

Materials:

-

Substituted benzaldehyde (B42025) derivatives

-

Ethyl cyanoacetate (B8463686)

-

Water

Procedure:

-

A mixture of 4-hydroxy-6-methyl-2-pyrone (1 mmol), the corresponding benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.1 mmol) in a 1:1 mixture of water and ethanol (10 mL) is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

-

The structure of the synthesized compounds is confirmed by spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and elemental analysis.

Biological Activities of Dihydro-2H-pyran-3(4H)-one Derivatives

Derivatives of Dihydro-2H-pyran-3(4H)-one have demonstrated a broad spectrum of biological activities, with anticancer properties being the most extensively studied.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of dihydropyranone derivatives against various cancer cell lines. The antiproliferative activity is often attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected Dihydro-2H-pyran-3(4H)-one Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4g | Ethyl 2-amino-7-methyl-5-oxo-4-(4-nitrophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | SW-480 (Colon adenocarcinoma) | 34.6 | [1] |

| 4i | Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | MCF-7 (Breast adenocarcinoma) | 34.2 | [1] |

| 4j | Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | MCF-7 (Breast adenocarcinoma) | 26.6 | [1] |

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, SW-480)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (Dihydro-2H-pyran-3(4H)-one derivatives)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are then incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The anticancer activity of some Dihydro-2H-pyran-3(4H)-one derivatives has been linked to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt signaling pathway is a prominent target.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that is frequently hyperactivated in many types of cancer. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis. Certain dihydropyranone derivatives have been shown to exert their anticancer effects by targeting components of this pathway.

Below is a diagram illustrating the potential mechanism of action of a Dihydro-2H-pyran-3(4H)-one derivative targeting the PI3K/Akt pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by a Dihydro-2H-pyran-3(4H)-one derivative.

Experimental Workflow for Drug Discovery

The discovery and development of novel drugs based on the Dihydro-2H-pyran-3(4H)-one scaffold typically follows a structured workflow, from initial library synthesis to preclinical evaluation.

Caption: A typical drug discovery workflow for Dihydro-2H-pyran-3(4H)-one analogues.

Conclusion

The Dihydro-2H-pyran-3(4H)-one scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of a diverse range of derivatives, coupled with their significant biological activities, particularly in the realm of anticancer research, underscores their importance in modern medicinal chemistry. Further exploration of the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications. This guide provides a foundational resource for researchers dedicated to advancing the field of drug discovery through the exploration of Dihydro-2H-pyran-3(4H)-one derivatives and analogues.

References

- 1. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

The Emergence and Synthetic Evolution of Dihydro-2H-pyran-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-2H-pyran-3(4H)-one, a saturated oxygen-containing heterocycle, has emerged as a valuable building block in medicinal chemistry and materials science. Its conformationally restricted scaffold is of particular interest in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the evolution of its synthetic methodologies. We present a thorough examination of key experimental protocols, supported by quantitative data, and explore the biological significance of the pyranone core, including its interaction with cellular signaling pathways.

Introduction: Discovery and Historical Context

The history of Dihydro-2H-pyran-3(4H)-one is not marked by a singular discovery event but rather an evolution of synthetic strategies aimed at accessing the tetrahydropyranone core. Early approaches were often hampered by low yields and a lack of regioselectivity.

Initial attempts to synthesize this ketone involved the functionalization of the double bond in 2,3-dihydropyran. These methods, however, generally resulted in a mixture of products and proved difficult to purify, limiting their practical application. Another early, yet inefficient, route commenced from alkyne precursors.[1] These pioneering efforts, while not commercially viable, laid the groundwork for future innovations in pyranone synthesis.

A significant advancement came with the development of a multi-step synthesis starting from the readily available and inexpensive α-ketoglutaric acid. This method, refined over the years, has become a practical and scalable route to Dihydro-2H-pyran-3(4H)-one, making it more accessible for research and development.[1]

Physicochemical Properties

Dihydro-2H-pyran-3(4H)-one is a colorless to pale yellow liquid or a low-melting solid.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| CAS Number | 23462-75-1 | [1] |

| Boiling Point | 82-83 °C at 12 mmHg | [1] |

| Appearance | Colorless oil | [1] |

Synthetic Methodologies: An In-depth Look

The synthesis of Dihydro-2H-pyran-3(4H)-one has evolved significantly, with the route from α-ketoglutaric acid being the most practical and widely cited.

Synthesis from α-Ketoglutaric Acid

A robust and scalable four-step synthesis of Dihydro-2H-pyran-3(4H)-one starting from α-ketoglutaric acid was reported by Mityuk and colleagues in 2012.[1] This method provides the target compound in a 31% overall yield.[1]

Experimental Protocol:

Step 1: Dimethyl 2,2-dimethoxypentanedioate

To a solution of α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (B129727) (1.2 L), concentrated sulfuric acid (25 mL) is added. The mixture is refluxed for 15-20 hours. After cooling, saturated aqueous sodium bicarbonate is added until gas evolution ceases. The solvent is removed in vacuo, and the residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product as a colorless oil.

-

Yield: 90%[1]

-

¹H NMR (CDCl₃): δ 3.62 (s, 3H), 3.48 (s, 3H), 3.08 (s, 6H), 2.10–2.13 (m, 2H), 2.00–2.03 (m, 2H)[1]

-

¹³C NMR (CDCl₃): δ 172.5, 168.7, 101.2, 52.1, 51.3, 49.6, 28.6, 27.7[1]

Step 2: 2,2-Dimethoxypentane-1,5-diol

To a suspension of lithium aluminium hydride (73 g) in dry tetrahydrofuran (B95107) (1.4 L), a solution of dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry tetrahydrofuran (450 mL) is added dropwise with vigorous stirring. The reaction mixture is refluxed for 8 hours and then cooled. The reaction is carefully quenched with water, and the resulting mixture is filtered. The filtrate is concentrated in vacuo, and the residue is distilled to afford the diol.

-

Yield: 74%[1]

-

¹H NMR (CDCl₃): δ 3.57–3.60 (m, 2H), 3.51 (d, J 5.1 Hz, 2H), 3.36 (br s, 2H), 3.18 (s, 6H), 1.70–1.74 (m, 2H), 1.49–1.55 (m, 2H)[1]

-

¹³C NMR (CDCl₃): δ 102.3, 62.3, 60.4, 48.0, 27.9, 26.4[1]

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran

2,2-Dimethoxypentane-1,5-diol (96.8 g, 0.590 mol) is dissolved in absolute tetrahydrofuran (450 mL), and sodium hydride (60% dispersion in mineral oil, 47.2 g, 1.18 mol) is added portion-wise. The mixture is refluxed for 8 hours. A solution of mesyl chloride (69 g, 0.602 mol) in tetrahydrofuran (450 mL) is then added dropwise at room temperature over 5 hours. The reaction is stirred for an additional 24 hours and then quenched with water. The solvent is removed, and the residue is dissolved in dichloromethane (B109758), filtered, dried, and concentrated. The crude product is purified by vacuum distillation.

-

Yield: 47%[1]

-

¹H NMR (CDCl₃): δ 3.48–3.50 (m, 2H), 3.40 (s, 2H), 3.10 (s, 6H), 1.65–1.68 (m, 2H), 1.54–1.59 (m, 2H)[1]

-

¹³C NMR (CDCl₃): δ 96.0, 69.4, 67.9, 47.6, 30.6, 23.2[1]

Step 4: Dihydro-2H-pyran-3(4H)-one

3,3-Dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) is dissolved in dry dichloromethane (80 mL). This solution is added to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL). The resulting mixture is stirred overnight and then evaporated in vacuo. The residue is dissolved in ether, washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. The final product is purified by vacuum distillation.

-

Yield: 99%[1]

-

¹H NMR (CDCl₃): δ 4.11 (s, 2H), 3.82 (t, J 5.5 Hz, 2H), 2.50 (t, J 6.5 Hz, 2H), 1.95–2.02 (m, 2H)[1]

-

¹³C NMR (CDCl₃): δ 207.1, 74.0, 67.8, 35.8, 24.9[1]

Biological Significance and Signaling Pathways

While Dihydro-2H-pyran-3(4H)-one itself is primarily utilized as a synthetic intermediate, the pyranone scaffold is a common motif in a multitude of biologically active compounds. Derivatives have shown a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects. The mechanism of action for many of these derivatives involves the modulation of key cellular signaling pathways.

One such critical pathway is the PI3K/Akt signaling cascade, which plays a central role in cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Certain natural products containing pyranone-like structures have been shown to exert their anticancer effects by inhibiting this pathway.

Below is a representative diagram of the PI3K/Akt signaling pathway, which can be modulated by bioactive pyranone derivatives.

Applications in Drug Development and Beyond

The utility of Dihydro-2H-pyran-3(4H)-one as a building block is demonstrated in the synthesis of a variety of biologically active molecules. It has been employed in the preparation of α-amino acids, histamine (B1213489) H3 receptor antagonists, and thrombin inhibitors.[1] Its conformationally restricted nature makes it an attractive scaffold for the design of small molecule inhibitors that can fit into the binding pockets of enzymes and receptors with high specificity.

Beyond pharmaceuticals, this pyranone derivative also finds applications in polymer chemistry and the flavor and fragrance industry.[2]

Conclusion

Dihydro-2H-pyran-3(4H)-one has transitioned from a synthetically challenging molecule to a readily accessible building block, primarily due to the development of a practical synthetic route from α-ketoglutaric acid. Its value in medicinal chemistry is underscored by the diverse biological activities exhibited by its derivatives, many of which target fundamental cellular signaling pathways implicated in disease. As the demand for novel, sp³-rich scaffolds in drug discovery continues to grow, the importance of Dihydro-2H-pyran-3(4H)-one and its analogs is poised to increase, offering a versatile platform for the development of the next generation of therapeutics and advanced materials.

References

A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Dihydro-2H-pyran-3(4H)-one, also known as tetrahydropyran-3-one, is a saturated oxygen-containing heterocyclic compound with the chemical formula C₅H₈O₂.[1][2][3] This versatile ketone serves as a crucial building block and key intermediate in medicinal chemistry and organic synthesis.[2][4][5] Its conformationally restricted structure and the presence of a reactive ketone group make it an attractive starting point for the synthesis of a wide array of more complex and biologically active molecules.[6] The utility of this pyranone core has been demonstrated in the development of various therapeutic agents, including anti-inflammatory drugs, analgesics, histamine (B1213489) H3 receptor antagonists, thrombin inhibitors, and selective beta-site amyloid precursor protein cleaving enzyme 1 (BACE) inhibitors.[4][5][6][7][8] This document provides a comprehensive technical overview of its synthesis, spectroscopic profile, chemical reactivity, and applications.

Synthesis of Dihydro-2H-pyran-3(4H)-one

Several synthetic routes to Dihydro-2H-pyran-3(4H)-one have been reported. The most practical and frequently cited methods commence from either readily available α-ketoglutaric acid or 3-hydroxytetrahydropyran.

Method 1: Synthesis from α-Ketoglutaric Acid

A robust, multi-step synthesis starting from α-ketoglutaric acid allows for the preparation of Dihydro-2H-pyran-3(4H)-one in a good overall yield.[9][10][11] The process involves four main transformations: ketalization, reduction, cyclization, and deprotection.[4][6]

Experimental Protocol: Four-Step Synthesis from α-Ketoglutaric Acid [4][6]

-

Step 1: Dimethyl 2,2-dimethoxypentanedioate (5) To a solution of dimethyl 2-oxopentanedioate (derived from α-ketoglutaric acid 4 ) in absolute methanol, add trimethyl orthoformate and a catalytic amount of sulfuric acid. The reaction mixture is processed to yield dimethyl 2,2-dimethoxypentanedioate (5 ). The reported yield for this step is approximately 90%.[6]

-

Step 2: 2,2-Dimethoxypentane-1,5-diol (B2587225) (6) The diester 5 is reduced using a strong reducing agent, such as Lithium Aluminium Hydride (LiAlH₄), in an appropriate anhydrous solvent like THF. After workup, 2,2-dimethoxypentane-1,5-diol (6 ) is obtained with a yield of around 74%.[6]

-

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran (7) The diol 6 is dissolved in absolute THF. The pyran ring is then closed via mesylation of the corresponding dianion, leading to the intramolecular cyclization product, 3,3-dimethoxytetrahydro-2H-pyran (7 ). This cyclization step proceeds with a yield of about 47%.[6]

-

Step 4: Dihydro-2H-pyran-3(4H)-one (1) The ketal 7 is dissolved in dry dichloromethane. Acidic hydrolysis is achieved by adding a solution of trifluoroacetic acid in dichloromethane. The mixture is stirred overnight and then evaporated. After neutralization with saturated aqueous NaHCO₃ and extraction with CH₂Cl₂,, the final product, Dihydro-2H-pyran-3(4H)-one (1 ), is isolated by vacuum distillation in nearly quantitative yield (99%).[6]

The overall yield for this four-step sequence is approximately 31%.[6][9][10][11]

Method 2: Oxidation of 3-Hydroxytetrahydropyran

An alternative approach involves the oxidation of 3-hydroxytetrahydropyran. This method provides a more direct conversion to the target ketone.

Experimental Protocol: Oxidation of 3-Hydroxytetrahydropyran [7]

-

3-hydroxytetrahydropyran (1.0 eq) is dissolved in dichloromethane.

-

Sodium acetate (B1210297) (1.2 eq) and TEMPO (catalyst) are added to the solution.

-

Sodium dichloroisocyanurate (0.6 eq) is added in portions while maintaining the reaction temperature at 25 °C.

-

The reaction is stirred for 2 hours.

-

Upon completion, the mixture is filtered. The organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the product.

| Parameter | Synthesis from α-Ketoglutaric Acid | Oxidation of 3-Hydroxytetrahydropyran |

| Starting Material | α-Ketoglutaric acid | 3-Hydroxytetrahydropyran |

| Number of Steps | 4 | 1 |

| Key Reagents | (MeO)₃CH, H⁺, LiAlH₄, MsCl, TFA | TEMPO, Sodium dichloroisocyanurate |

| Overall Yield | ~31%[6][10][11] | Not explicitly stated, but likely high for the single step |

Spectroscopic Data

The structural characterization of Dihydro-2H-pyran-3(4H)-one is well-documented through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6]

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| H-2 | 3.94 | s | - | -CH₂-CO- |

| H-6 | 3.77 | t | 5.2 | -O-CH₂-CH₂- |

| H-4 | 2.45 | t | 6.8 | -CO-CH₂-CH₂- |

| H-5 | 2.02 | quint | 6.0 | -CH₂-CH₂-CH₂- |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| C-3 | 207.5 | C=O |

| C-2 | 74.5 | -CH₂-CO- |

| C-6 | 65.9 | -O-CH₂- |

| C-4 | 37.4 | -CO-CH₂- |

| C-5 | 24.8 | -CH₂-CH₂-CH₂- |

Mass Spectrometry (MS)[4][6]

| Method | m/z (relative intensity) | Fragment |

| EI | 100 | [M]⁺ |

| 71 | [M - CHO]⁺ | |

| 42 | [C₂H₂O]⁺ |

Chemical Reactivity and Applications

Dihydro-2H-pyran-3(4H)-one is a stable yet reactive molecule, making it an ideal scaffold in synthetic chemistry.[5] The ketone functionality is the primary site for chemical transformations.

Derivatives such as 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans exhibit two non-equivalent electrophilic centers, allowing for either 1,2-addition at the carbonyl carbon or 1,4-conjugate addition at the C-6 position by various nucleophiles.[12] This reactivity enables the construction of complex pyran-annulated heterocyclic systems.[13]

The scaffold's true value lies in its role as a precursor to pharmacologically active compounds. Its incorporation into molecular designs has led to the discovery of potent agents across several therapeutic areas.

Biological Activity of Related Dihydropyran Derivatives

While specific quantitative biological data for the parent Dihydro-2H-pyran-3(4H)-one is not extensively published, the broader class of dihydropyran derivatives has shown significant potential. The following table summarizes the activity of closely related structures to illustrate the therapeutic promise of this chemical class.[14]

| Compound Class | Target/Assay | Activity | Reference Context |

| Dihydropyran-containing hybrids | Acetylcholinesterase (AChE) | IC₅₀ = 0.85 µM | For Alzheimer's Disease[15] |

| Dihydropyran-containing hybrids | Butyrylcholinesterase (BuChE) | IC₅₀ = 0.59 µM | For Alzheimer's Disease[15] |

| General Dihydropyran Derivatives | Anticancer (various cell lines) | Cytotoxic effects, apoptosis induction | Scaffold shows potential[14] |

| General Dihydropyran Derivatives | Antimicrobial (bacteria/fungi) | Growth inhibition | Scaffold shows potential[14] |

Note: The data above is for derivatives and not the title compound itself. It is presented to highlight the potential of the dihydropyran scaffold in drug discovery.

Conclusion

Dihydro-2H-pyran-3(4H)-one is a high-value synthetic intermediate with a well-established chemical profile. Practical and scalable synthetic routes make it readily accessible for research and development. Its proven utility in the synthesis of diverse and potent biologically active molecules, ranging from enzyme inhibitors to receptor antagonists, underscores its importance for professionals in drug discovery and development. The foundational data presented in this guide serves as a critical reference for the continued exploration and application of this versatile heterocyclic scaffold.

References

- 1. 2H-Pyran-3(4H)-one, dihydro- | C5H8O2 | CID 90109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2H-Pyran-3(4H)-one, dihydro- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 2H-PYRAN-3(4H)-ONE, DIHYDRO- | 23462-75-1 [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. soc.chim.it [soc.chim.it]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dihydro-2H-pyran-3(4H)-one: A Versatile Building Block in Organic Synthesis

Introduction

Dihydro-2H-pyran-3(4H)-one, a saturated oxygen-containing heterocycle, has emerged as a valuable and versatile building block in modern organic synthesis. Its conformational rigidity and the presence of a reactive ketone functionality make it an attractive starting material for the construction of a diverse array of complex molecular architectures, particularly those with significant biological activity. This document provides a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data.

Application Notes

The synthetic utility of Dihydro-2H-pyran-3(4H)-one is demonstrated in its application as a precursor for various classes of compounds, primarily in the fields of medicinal chemistry and drug discovery. Its structural features allow for its use in a range of chemical transformations to generate novel molecular scaffolds.

Synthesis of Bioactive Molecules:

Dihydro-2H-pyran-3(4H)-one serves as a key intermediate in the synthesis of a variety of bioactive molecules. It has been successfully employed in the development of:

-

Histamine H3 Receptor Antagonists: These compounds are investigated for their potential in treating neurological disorders.

-

AMPA Receptor Modulators: These molecules are of interest for their potential therapeutic effects in conditions such as schizophrenia and depression.[1]

-

Thrombin Inhibitors: These are crucial anticoagulant agents used in the prevention and treatment of thrombosis.

-

5-Lipoxygenase Inhibitors: These compounds are explored for their anti-inflammatory properties.

Construction of Fused Heterocyclic Systems:

The reactivity of the ketone group in Dihydro-2H-pyran-3(4H)-one makes it an ideal substrate for condensation and cycloaddition reactions to form fused heterocyclic systems. A notable application is in the synthesis of pyrano[3,2-b]quinolines .[2] These fused systems are of significant interest due to their presence in various natural products and their potential pharmacological activities. The reaction typically involves the condensation of Dihydro-2H-pyran-3(4H)-one or its derivatives with ortho-substituted phenylcarbonyl compounds.[2]

Enantioselective Synthesis and Natural Product Derivatization:

The pyranone structure is a common motif in many natural products, including carbohydrates and polyether antibiotics. Dihydro-2H-pyran-3(4H)-one is a valuable chassis for enantioselective syntheses to access chiral building blocks. For instance, it can be a starting point for the synthesis of functionalized sugar derivatives and other complex natural products.[2] Asymmetric reactions, such as aldol (B89426) additions, can be employed to introduce stereocenters with high control.[2]

Multicomponent Reactions for Spirocyclic Compounds:

Dihydro-2H-pyran-3(4H)-one is also a potential substrate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. One area of application is the synthesis of spirocyclic compounds, such as spiro[indoline-3,4'-pyrano[3,2-b]pyran]-diones .[3] These reactions often involve the condensation of Dihydro-2H-pyran-3(4H)-one with isatin (B1672199) derivatives and other active methylene (B1212753) compounds, leading to structurally diverse and complex scaffolds with potential biological activities.[3][4]

Data Presentation

Table 1: Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid [5]

| Step | Reaction | Product | Yield (%) |

| 1 | Ketalization/Esterification of α-Ketoglutaric acid | Dimethyl 2,2-dimethoxypentanedioate | 90 |

| 2 | Reduction of Diester | 2,2-Dimethoxypentane-1,5-diol (B2587225) | 74 |

| 3 | Intramolecular Cyclization (via Mesylation) | 3,3-Dimethoxytetrahydro-2H-pyran | 47 |

| 4 | Ketal Hydrolysis | Dihydro-2H-pyran-3(4H)-one | 99 |

| Overall | 31 |

Experimental Protocols

A practical and scalable synthesis of Dihydro-2H-pyran-3(4H)-one has been developed starting from the readily available α-ketoglutaric acid.[5] This four-step procedure is detailed below.

Step 1: Synthesis of Dimethyl 2,2-dimethoxypentanedioate

-